Cas no 832674-66-5 (ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate)
ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate Chemical and Physical Properties
Names and Identifiers
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- (4-Bromo-2-formyl-6-iodo-phenoxy)-acetic acid ethyl ester
- ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate
- DTXSID101243549
- BBL039570
- STK348919
- C11H10BrIO4
- ethyl(4-bromo-2-formyl-6-iodophenoxy)acetate
- ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate
- AKOS000307812
- CS-0348185
- 832674-66-5
- EN300-228133
-
- MDL: MFCD02257504
- Inchi: 1S/C11H10BrIO4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3
- InChI Key: SWVHQKAQIRVMNV-UHFFFAOYSA-N
- SMILES: IC1=CC(=CC(C=O)=C1OCC(=O)OCC)Br
Computed Properties
- Exact Mass: 411.88072Da
- Monoisotopic Mass: 411.88072Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 52.6Ų
ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB498178-250 mg |
Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate |
832674-66-5 | 250MG |
€176.40 | 2022-03-24 | ||
| abcr | AB498178-500 mg |
Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate |
832674-66-5 | 500MG |
€209.50 | 2022-03-24 | ||
| abcr | AB498178-1 g |
Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate |
832674-66-5 | 1g |
€231.60 | 2022-03-24 | ||
| abcr | AB498178-5 g |
Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate |
832674-66-5 | 5g |
€519.80 | 2022-03-24 | ||
| Enamine | EN300-228133-1g |
ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate |
832674-66-5 | 1g |
$256.0 | 2023-09-15 | ||
| Enamine | EN300-228133-5g |
ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate |
832674-66-5 | 5g |
$743.0 | 2023-09-15 | ||
| Enamine | EN300-228133-10g |
ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate |
832674-66-5 | 10g |
$1101.0 | 2023-09-15 | ||
| Enamine | EN300-228133-0.05g |
ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate |
832674-66-5 | 95% | 0.05g |
$42.0 | 2024-06-20 | |
| Enamine | EN300-228133-0.1g |
ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate |
832674-66-5 | 95% | 0.1g |
$66.0 | 2024-06-20 | |
| Enamine | EN300-228133-0.25g |
ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate |
832674-66-5 | 95% | 0.25g |
$92.0 | 2024-06-20 |
ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate Suppliers
ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate
Ethyl 2-(4-Bromo-2-formyl-6-iodophenoxy)acetate: A Comprehensive Overview
Ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate, with the CAS number 832674-66-5, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a phenoxy group substituted with bromine, iodine, and a formyl group, along with an ethoxy acetate moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and synthesis.
The synthesis of ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate involves a series of carefully designed reactions, including nucleophilic substitution, oxidation, and esterification processes. Recent advancements in asymmetric synthesis have enabled researchers to produce this compound with high enantiomeric purity, which is crucial for its application in chiral drug development. The use of transition metal catalysts, such as palladium complexes, has significantly improved the efficiency and selectivity of these reactions.
Ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate exhibits unique chemical properties due to the presence of multiple halogen atoms and the formyl group. These features make it an excellent substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Recent studies have demonstrated its utility in constructing biologically active molecules with complex architectures, which are potential candidates for treating diseases such as cancer and neurodegenerative disorders.
In terms of biological activity, ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate has shown promising results in preliminary assays targeting kinase enzymes and G-protein coupled receptors (GPCRs). The bromine and iodine substituents contribute to its lipophilicity, enhancing its ability to penetrate cellular membranes and bind to target proteins. Furthermore, the formyl group provides additional functionality, allowing for further chemical modifications to optimize pharmacokinetic properties.
The application of computational chemistry tools has greatly facilitated the study of ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate's interactions with biological systems. Molecular docking simulations have revealed key binding motifs that can guide medicinal chemists in designing more potent and selective derivatives. Additionally, machine learning algorithms are being employed to predict the compound's ADMET (absorption, distribution, metabolism, excretion, toxicity) profile, which is essential for drug development.
Ethical considerations in chemical research are paramount when working with compounds like ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate. Researchers must adhere to strict safety protocols to minimize environmental impact and ensure the well-being of laboratory personnel. The development of green chemistry methods for synthesizing this compound is an active area of investigation, aiming to reduce waste and improve sustainability.
In conclusion, ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate is a remarkable compound with vast potential in pharmaceutical research and organic synthesis. Its intricate structure and diverse functional groups make it a valuable tool for constructing novel bioactive molecules. As research continues to advance, this compound will undoubtedly play a pivotal role in the discovery of innovative therapeutic agents that address unmet medical needs.
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